An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: A Key Intermediate in Kinase Inhibitor Synthesis
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a substituted heteroaromatic compound belonging to the pyrrolopyrimidine class. This family of molecules is of significant interest in medicinal chemistry and drug development, primarily serving as a core scaffold for various kinase inhibitors.[1] The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial intermediate in the synthesis of pharmaceuticals like Tofacitinib and Ruxolitinib, which are used to treat autoimmune diseases and cancers.[2]
The introduction of an isopropyl group at the 7-position of the pyrrole ring significantly modulates the molecule's physicochemical properties compared to its unsubstituted counterpart. This alkyl substitution enhances lipophilicity, which can influence solubility, membrane permeability, and metabolic stability—key parameters in drug design. This guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, offering both theoretical insights and practical experimental protocols for their determination.
Chemical Structure and Core Properties
The foundational structure consists of a fused pyrrole and pyrimidine ring system. The key features influencing its chemistry are the electron-withdrawing chlorine atom at the 4-position, which makes the pyrimidine ring susceptible to nucleophilic substitution, and the isopropyl group on the pyrrole nitrogen.[1]
Diagram: Chemical Structure of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Caption: 2D structure of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine.
| Property | Data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent Compound) | Expected Impact of 7-Isopropyl Group |
| Molecular Formula | C₆H₄ClN₃[3] | C₉H₁₀ClN₃ |
| Molecular Weight | 153.57 g/mol [4] | 195.65 g/mol |
| Appearance | White to light brown crystalline powder[2][5] | Likely a white to off-white solid |
| Melting Point | 183-194 °C[2][6] | Expected to be lower due to disruption of crystal packing |
| Boiling Point | ~325.9 °C (Predicted)[6] | Expected to be higher due to increased molecular weight |
| Solubility | Poorly soluble in water; soluble in DMSO, methanol, ethanol[4][6] | Decreased aqueous solubility, enhanced solubility in nonpolar organic solvents |
| pKa | 11.42 ± 0.20 (Predicted)[6] | Minimal change expected for the pyrrole nitrogen |
Solubility
Solubility is a critical parameter that dictates a compound's suitability for various biological assays and formulation strategies.[7]
Scientific Rationale
The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is poorly soluble in water but shows good solubility in organic solvents like DMSO, methanol, and ethanol.[4][6] The introduction of the nonpolar isopropyl group at the 7-position increases the molecule's overall lipophilicity. Consequently, 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is expected to exhibit even lower aqueous solubility and enhanced solubility in nonpolar organic solvents such as dichloromethane and ethyl acetate.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility, providing a measure of a saturated solution at equilibrium.[8]
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for the shake-flask solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.
-
Separation: After incubation, remove the vials and allow them to stand. Separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
Acidity (pKa)
The pKa, or acid dissociation constant, is fundamental to understanding a molecule's ionization state at different pH values, which in turn affects its solubility, absorption, and receptor-binding interactions.[9]
Scientific Rationale
For 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, the most relevant pKa would be associated with the proton on the pyrrole nitrogen. The predicted pKa for the parent compound is approximately 11.42.[6] The electron-donating nature of the isopropyl group is expected to have a minimal effect on the acidity of the N-H bond, so the pKa should remain in a similar range. The nitrogen atoms in the pyrimidine ring are weakly basic, and their pKa values are typically low.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with protonation state. It requires only a small amount of material.[10]
Diagram: UV-Vis Spectrophotometry pKa Determination
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine in a co-solvent like DMSO.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a set of samples with the same total compound concentration but different pH values.
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each sample. Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Data Analysis: Plot the absorbance at the chosen wavelength(s) against the pH of the buffer. The resulting data should form a sigmoidal curve.
-
pKa Calculation: The pKa is determined as the pH value at the inflection point of this curve. This can be calculated by fitting the data to the Henderson-Hasselbalch equation.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, the following characteristic signals would be expected in the ¹H NMR spectrum (in a solvent like CDCl₃ or DMSO-d₆):
-
A singlet for the proton at the 2-position of the pyrimidine ring.
-
Two doublets for the protons at the 5- and 6-positions of the pyrrole ring.
-
A septet for the methine proton of the isopropyl group.
-
A doublet for the six methyl protons of the isopropyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) in positive mode would likely show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 196.65. The isotopic pattern characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.
Conclusion: A Versatile Scaffold with Tunable Properties
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a valuable derivative of a well-established pharmaceutical intermediate. The addition of the 7-isopropyl group is a strategic modification aimed at enhancing its drug-like properties, particularly its lipophilicity. Understanding and experimentally verifying its physicochemical characteristics, such as solubility and pKa, are critical steps in the rational design and development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, ensuring data integrity and advancing the drug discovery process.
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![Structure of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](https://i.imgur.com/example-isopropyl.png)
![Structure of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](https://i.imgur.com/example-tosyl.png)
